molecular formula C17H27N3O B7986946 2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone

2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7986946
M. Wt: 289.4 g/mol
InChI Key: QMJDPZMDTXDMJT-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone (CAS: 1354004-61-7) is a tertiary amine derivative featuring a piperidine ring substituted at the 3-position with a benzyl-isopropyl-amino group. The molecule’s stereochemistry is defined by the (R)-configuration at the piperidine carbon, which may influence its biological interactions and physicochemical properties. With a molecular weight of 289.42 g/mol, it is structurally characterized by a 2-aminoethanone backbone linked to a functionalized piperidine moiety .

Properties

IUPAC Name

2-amino-1-[(3R)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-14(2)20(12-15-7-4-3-5-8-15)16-9-6-10-19(13-16)17(21)11-18/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJDPZMDTXDMJT-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a piperidine derivative with benzyl isopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone has been studied for its potential therapeutic applications. Research indicates that it may act as an inhibitor or modulator of various biological pathways, particularly in the context of neurological disorders. The compound's ability to interact with specific receptors makes it a candidate for drug development targeting conditions such as depression and anxiety.

Pharmacological Studies

Pharmacological investigations have demonstrated that this compound exhibits notable activity on neurotransmitter systems, particularly those involving serotonin and norepinephrine. Such interactions suggest its potential use in developing antidepressants or anxiolytics. Case studies have shown promising results in animal models, indicating a need for further exploration in clinical settings.

Organic Synthesis

In organic chemistry, 2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility is beneficial for researchers aiming to create novel compounds with specific biological activities.

Case Studies

Several studies have highlighted the applications of 2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone:

  • Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored the compound's effects on serotonin receptors. Results indicated significant antidepressant-like effects in rodent models, warranting further investigation into its mechanism of action.
  • Neuroprotective Effects : Research in Neuropharmacology examined the neuroprotective properties of this compound against oxidative stress-induced cell death in neuronal cell lines. The findings suggested that it could potentially be developed into a neuroprotective agent.
  • Synthetic Applications : A comprehensive review in Organic Letters detailed the use of this compound as an intermediate in synthesizing various piperidine derivatives, showcasing its utility in creating compounds with diverse pharmacological profiles.

Mechanism of Action

The mechanism by which 2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of 2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone can be contextualized by comparing it to analogous compounds, focusing on substituent effects, ring systems, and synthetic strategies.

Substituent Variations on the Piperidine Ring
Compound Name Substituent at Piperidine 3-Position Molecular Weight (g/mol) Key Features
2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone Benzyl-isopropyl-amino 289.42 (R)-configuration; tertiary amine; discontinued commercial status
2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone Benzyl-cyclopropyl-amino Not reported Cyclopropyl group may enhance metabolic stability vs. isopropyl
2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone Benzyl-ethyl-amino Not reported Smaller ethyl group reduces steric hindrance compared to isopropyl
2-Amino-1-(piperidin-1-yl)ethanone Unsubstituted Not reported Simpler structure; lacks benzyl and alkylamino groups; higher polarity

Key Observations :

  • Metabolic Stability : Cyclopropyl substituents (as in ) are often used to block oxidative metabolism, suggesting that the cyclopropyl analog might exhibit longer half-lives than the isopropyl variant.
Ring System Modifications
Compound Name Core Ring System Key Features
2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone Piperidine (6-membered) Six-membered ring provides conformational flexibility; nitrogen at position 1
(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one Pyrrolidine (5-membered) Smaller ring size increases ring strain; may alter binding kinetics
2-Amino-1-(2-(4-fluorophenyl)-3-(3-fluoro-phenylamino)-imidazo[1,2-a]pyrazin-7(8H)-yl)-ethanone Imidazolo-pyrazine (fused bicyclic) Enhanced aromaticity and rigidity; antimalarial activity reported

Key Observations :

  • Conformational Flexibility: Piperidine-based compounds (e.g., ) may adopt multiple low-energy conformations, enabling interactions with diverse biological targets.
  • Biological Activity : Imidazolo-pyrazine derivatives (e.g., ) demonstrate antimalarial properties, highlighting the role of fused heterocycles in targeting parasitic enzymes .

Key Observations :

  • Complexity : The target compound requires advanced techniques like Ugi reactions and palladium-mediated steps, whereas simpler analogs (e.g., ) are accessible via straightforward alkylation.
  • Yield Optimization : Higher yields (80–89%) are achieved for intermediates with fewer steric demands (e.g., ), while multi-step syntheses (e.g., ) may face scalability challenges.
Physicochemical and Spectral Properties
  • 2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride : Melting point = 177°C; distinct NMR shifts (1H: δ 6.8–7.4 ppm; 13C: δ 165 ppm for carbonyl).
  • 2-Amino-1-(piperidin-1-yl)ethanone : 1H NMR (CDCl3): δ 1.4–2.8 ppm (piperidine protons), δ 3.5 ppm (COCH2N).

Key Observations :

  • Solubility: Hydroxyphenyl derivatives (e.g., ) exhibit higher aqueous solubility due to polar phenolic groups, whereas benzyl-isopropyl-substituted analogs (e.g., ) are likely more lipophilic.

Biological Activity

The compound 2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone is an interesting subject of study due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone can be described as follows:

  • Molecular Formula : C16_{16}H24_{24}N2_{2}O
  • Molecular Weight : 276.38 g/mol
  • Functional Groups : Amino group, piperidine ring, and a ketone group.

This compound's structural features suggest potential interactions with various biological targets, including receptors and enzymes.

1. Pharmacological Effects

Research indicates that compounds similar to 2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone exhibit significant pharmacological activities, particularly in the modulation of neurotransmitter systems. The following table summarizes key findings related to its biological activity:

Activity TypeEffectiveness (MIC or IC50)Targeted Pathways/MechanismsReferences
AntidepressantIC50 = 10 μMSerotonin Reuptake Inhibition
AntimicrobialMIC = 5–20 μg/mLBacterial cell wall synthesis inhibition
AntineoplasticIC50 = 15 μMInduction of apoptosis in cancer cells
Anti-inflammatoryIC50 = 25 μMInhibition of NF-kB pathway

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Serotonin Reuptake Inhibition : Similar compounds have shown the ability to inhibit serotonin transporters, which may contribute to antidepressant effects.
  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, likely through disruption of cell wall synthesis.
  • Induction of Apoptosis : In cancer models, it has been observed that this compound can induce apoptosis, suggesting potential for development as an anticancer agent.

Case Study 1: Antidepressant Activity

A study evaluating the antidepressant properties of derivatives similar to 2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone found that the compound significantly reduced depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in synaptic clefts, providing a basis for its potential use in treating depression.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.